molecular formula C13H19N3O3 B2684998 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1191094-02-6

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B2684998
CAS No.: 1191094-02-6
M. Wt: 265.313
InChI Key: HDFUHULGKLRKDB-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C13H19N3O3. This compound is known for its unique structure, which includes a tert-butyl group, a morpholine ring, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It is known to act as a small-molecule inhibitor and has shown promise in the treatment of various diseases. Some key applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in inhibiting specific enzymes and pathways.

    Medicine: Investigated for its potential use in cancer therapy and other medical treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

  • 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxamide
  • 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the carboxylic acid group in this compound makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)10-9(11(17)18)8-14-12(15-10)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFUHULGKLRKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1C(=O)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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